2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
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Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12Cl2N6OS and its molecular weight is 395.26. The purity is usually 95%.
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Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a synthetic derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a pyridine moiety, and a dichlorophenyl acetamide group. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- Compounds containing the triazole ring have shown significant antimicrobial properties. For instance, studies indicate that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of specific enzymes critical for bacterial survival .
- Antifungal Activity
-
Anticancer Activity
- Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound was evaluated against liver cancer cell lines (HepG2) using MTT assays, revealing significant cytotoxic effects at low concentrations (e.g., IC50 values in the micromolar range) . Structure-activity relationship (SAR) studies suggest that modifications to the aryl groups can enhance anti-proliferative activity .
Case Study 1: Antifungal Efficacy
A study evaluated various triazole derivatives against clinical isolates of Candida albicans and Rhodotorula mucilaginosa. The compound exhibited superior antifungal activity compared to traditional treatments, with MIC values reaching as low as 25 µg/mL for certain derivatives .
Case Study 2: Anticancer Potential
In a comparative study involving several triazole compounds, this compound showed significant inhibition of HepG2 cell proliferation. The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring enhanced anticancer activity .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Cellular Interference : The compound may disrupt cellular processes such as DNA replication and protein synthesis through its interactions with nucleic acids or ribosomes.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-5-11(17)7-12(6-10)20-13(24)8-25-15-22-21-14(23(15)18)9-1-3-19-4-2-9/h1-7H,8,18H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBNGQOVMSNNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.